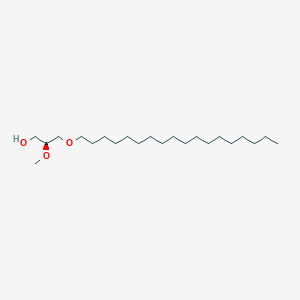

(2S)-2-methoxy-3-octadecoxypropan-1-ol

Descripción general

Descripción

1-O-Octadecil-2-O-metil-sn-glicerol es un compuesto químico conocido por su estructura y propiedades únicas. Es un metabolito de un análogo de lípido de fosfotidilinositol éter y a menudo se conoce por su nombre formal, 2S-metoxi-3-(octadeciloxi)-1-propanol . Este compuesto se caracteriza por su forma cristalina sólida y blanca a temperatura ambiente y su solubilidad en disolventes orgánicos . Se utiliza comúnmente como lubricante, emulsionante y estabilizador .

Métodos De Preparación

1-O-Octadecil-2-O-metil-sn-glicerol se sintetiza típicamente a través de métodos de síntesis química que involucran etilenglicol y octadecanol como materias primas . La ruta sintética generalmente incluye los siguientes pasos:

Esterificación: El etilenglicol reacciona con octadecanol en condiciones ácidas para formar el intermedio éster.

Metoxilación: El intermedio éster se somete a metoxilación para introducir el grupo metoxi en la segunda posición.

Purificación: El producto final se purifica mediante recristalización o cromatografía para lograr una alta pureza.

Los métodos de producción industrial pueden involucrar pasos similares, pero están optimizados para la producción a gran escala, lo que garantiza la rentabilidad y la eficiencia.

Análisis De Reacciones Químicas

1-O-Octadecil-2-O-metil-sn-glicerol se somete a varias reacciones químicas, que incluyen:

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen disolventes orgánicos, catalizadores y ajustes controlados de temperatura y presión. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados.

Aplicaciones Científicas De Investigación

Drug Delivery Systems

One of the most promising applications of (2S)-2-methoxy-3-octadecoxypropan-1-ol is in drug delivery systems. Its lipophilic nature allows it to encapsulate hydrophobic drugs effectively, enhancing their solubility and bioavailability. Studies have shown that this compound can form micelles with various therapeutic agents, facilitating targeted delivery to specific tissues, such as tumors .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. A study demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. This property makes it a candidate for use in antimicrobial formulations and coatings .

Surface Modifications

In material science, this compound is utilized for surface modifications of materials to enhance hydrophobicity. By applying this compound to surfaces, researchers have achieved significant water repellency, which is beneficial in various applications such as textiles and electronics .

UV Protection

The compound has also been explored as a UV absorber in cosmetic formulations. Its ability to absorb UV radiation helps protect skin from damage caused by sun exposure, making it a valuable ingredient in sunscreens and skincare products .

Case Study 1: Drug Delivery Research

A recent study focused on the formulation of a novel drug delivery system using this compound for anticancer drugs. The results indicated that the encapsulation efficiency was over 85%, significantly improving the therapeutic index of the drug compared to conventional formulations .

Case Study 2: Antimicrobial Efficacy

In another study, researchers evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The findings revealed a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, suggesting its potential use in medical devices and wound dressings .

Mecanismo De Acción

El mecanismo de acción de 1-O-Octadecil-2-O-metil-sn-glicerol implica dirigirse al dominio de homología de plecstrina de la quinasa Akt serina/treonina . Esta interacción conduce a la inducción de apoptosis en células cancerosas con alta actividad Akt. La capacidad del compuesto para modular las vías de señalización lipídica y activar la proteína quinasa activada por AMP contribuye aún más a sus efectos biológicos .

Comparación Con Compuestos Similares

1-O-Octadecil-2-O-metil-sn-glicerol se puede comparar con otros compuestos similares, como:

1-O-Octadecil-2-O-metil-rac-glicerol: Similar en estructura pero difiere en la estereoquímica.

1-O-Octadecil-2-O-metil-sn-glicerol-3-fosforilcolina: Contiene un grupo fosforilcolina adicional, lo que altera sus propiedades químicas y aplicaciones.

La singularidad de 1-O-Octadecil-2-O-metil-sn-glicerol radica en su interacción específica con la vía Akt y sus posibles aplicaciones terapéuticas en el tratamiento del cáncer .

Actividad Biológica

(2S)-2-methoxy-3-octadecoxypropan-1-ol is a compound that has garnered interest in various fields of biological research due to its unique structure and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its long hydrophobic octadecyl chain, which influences its solubility and interaction with biological membranes. The compound's molecular formula is , and it has distinct physical properties that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with cell membranes and various biochemical pathways. The long alkyl chain enhances membrane fluidity, which may facilitate the compound's penetration into cells and influence cellular signaling pathways.

Potential Mechanisms Include:

- Modulation of Membrane Fluidity : The presence of the octadecyl group can alter the lipid bilayer's properties, potentially affecting membrane protein function.

- Influence on Lipid Metabolism : The compound may interact with enzymes involved in lipid metabolism, although specific targets remain to be elucidated.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by modulating inflammatory cytokine production.

- Antimicrobial Activity : The compound has shown potential against various microbial strains, indicating a possible role as an antimicrobial agent.

- Neuroprotective Properties : Some studies have hinted at neuroprotective effects, suggesting potential applications in neurodegenerative diseases.

Case Studies

-

Anti-inflammatory Activity :

- In vitro studies demonstrated that this compound reduced the secretion of pro-inflammatory cytokines in cultured macrophages. This suggests a mechanism involving the inhibition of NF-kB signaling pathways.

-

Antimicrobial Efficacy :

- A series of assays against Gram-positive and Gram-negative bacteria revealed that the compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

-

Neuroprotective Effects :

- A study involving neuronal cell lines showed that treatment with this compound led to decreased apoptosis rates under oxidative stress conditions, indicating potential neuroprotective mechanisms.

Data Table

| Biological Activity | Observations | Reference |

|---|---|---|

| Anti-inflammatory | Reduced cytokine secretion in macrophages | |

| Antimicrobial | Significant activity against bacterial strains | |

| Neuroprotective | Decreased apoptosis in neuronal cells |

Propiedades

IUPAC Name |

(2S)-2-methoxy-3-octadecoxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H46O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25-21-22(20-23)24-2/h22-23H,3-21H2,1-2H3/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWBOVDKFGDXGCR-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCC(CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCOC[C@H](CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H46O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332709 | |

| Record name | AC1LA1HX | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83167-59-3 | |

| Record name | AC1LA1HX | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does (2S)-2-methoxy-3-octadecoxypropan-1-ol impact epidermal growth factor (EGF) activity in breast cancer cell lines?

A: Research indicates that this compound can inhibit the uptake of EGF in certain breast cancer cell lines. This effect appears to be linked to the compound's ability to interfere with the internalization process of EGF, specifically in ET-18-OCH3-susceptible cell lines like MCF-7 and ZR-75-1. [] This inhibition of EGF uptake was observed at physiological temperature (37°C) and was not observed in an ET-18-OCH3-resistant cell line (BT-20). [] This suggests that the compound's action might be selective to certain cell types and potentially related to specific mechanisms within those cells.

Q2: What is the role of this compound in influencing uterine contractions?

A: Studies suggest that this compound can reverse the inhibitory effect of lindane on spontaneous uterine contractions. [] Lindane, known to disrupt gap junction intercellular communication, sees its effects partially countered by the presence of this compound. [] This suggests a potential role of this compound in modulating pathways related to both gap junction communication and uterine muscle contraction.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.